N-methyl-N-phenyl-4-(phenylsulfonyl)piperazine-1-carboxamide N-methyl-N-phenyl-4-(phenylsulfonyl)piperazine-1-carboxamide 4-(benzenesulfonyl)-N-methyl-N-phenyl-1-piperazinecarboxamide is a sulfonamide.
Brand Name: Vulcanchem
CAS No.: 526190-60-3
VCID: VC21512275
InChI: InChI=1S/C18H21N3O3S/c1-19(16-8-4-2-5-9-16)18(22)20-12-14-21(15-13-20)25(23,24)17-10-6-3-7-11-17/h2-11H,12-15H2,1H3
SMILES: CN(C1=CC=CC=C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3
Molecular Formula: C18H21N3O3S
Molecular Weight: 359.4g/mol

N-methyl-N-phenyl-4-(phenylsulfonyl)piperazine-1-carboxamide

CAS No.: 526190-60-3

Cat. No.: VC21512275

Molecular Formula: C18H21N3O3S

Molecular Weight: 359.4g/mol

* For research use only. Not for human or veterinary use.

N-methyl-N-phenyl-4-(phenylsulfonyl)piperazine-1-carboxamide - 526190-60-3

Specification

CAS No. 526190-60-3
Molecular Formula C18H21N3O3S
Molecular Weight 359.4g/mol
IUPAC Name 4-(benzenesulfonyl)-N-methyl-N-phenylpiperazine-1-carboxamide
Standard InChI InChI=1S/C18H21N3O3S/c1-19(16-8-4-2-5-9-16)18(22)20-12-14-21(15-13-20)25(23,24)17-10-6-3-7-11-17/h2-11H,12-15H2,1H3
Standard InChI Key NPKMMTCMJMJPDG-UHFFFAOYSA-N
SMILES CN(C1=CC=CC=C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3
Canonical SMILES CN(C1=CC=CC=C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3

Introduction

Chemical Properties and Structure

N-methyl-N-phenyl-4-(phenylsulfonyl)piperazine-1-carboxamide features a piperazine ring as the central structural element, with two key substituents: a phenylsulfonyl group at the 4-position and a N-methyl-N-phenyl-carboxamide group at the 1-position.

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, creating a structure with potential for functionalization at both nitrogen atoms. The phenylsulfonyl group (PhSO2-) attached to one of the nitrogen atoms consists of a benzene ring connected to the piperazine via a sulfonyl group (-SO2-). This functional group is known for its electron-withdrawing properties and can influence the reactivity of the adjacent nitrogen atom.

The N-methyl-N-phenyl-carboxamide group at the other nitrogen atom of the piperazine ring includes a carbonyl group linked to N-methylaniline. This creates a tertiary amide structure, which typically exhibits reduced reactivity toward nucleophiles compared to primary or secondary amides due to the absence of an N-H proton for hydrogen bonding.

Physical properties of N-methyl-N-phenyl-4-(phenylsulfonyl)piperazine-1-carboxamide include:

  • Molecular Weight: 359.4 g/mol

  • Appearance: Typically a solid at room temperature (based on similar piperazine derivatives)

  • Solubility: Likely soluble in organic solvents such as dimethyl sulfoxide (DMSO), methanol, and chloroform, with limited solubility in water (extrapolated from similar compounds)

Structural FeaturePotential Biological ActivitySupporting Evidence from Related Compounds
Piperazine ringCentral nervous system activityNumerous piperazine derivatives in neurological therapeutics
Phenylsulfonyl groupEnhanced binding to protein targetsActivity of phenylsulfonyl piperazines against CHIKV
N-methyl-N-phenyl-carboxamideReceptor interactions via lipophilic contactsSimilar structural motifs in receptor ligands
Combined functionalizationUnique pharmacological profileSynergistic effects observed in multi-functionalized piperazines

Analytical Methods and Characterization

Characterization of N-methyl-N-phenyl-4-(phenylsulfonyl)piperazine-1-carboxamide would typically involve a range of analytical techniques to confirm its identity, purity, and structural features. Based on analytical approaches used for similar compounds, the following methods would be relevant:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1H NMR would show characteristic signals for the piperazine ring protons (typically around 2.5-3.7 ppm), aromatic protons from the phenyl rings (around 7.0-8.0 ppm), and the N-methyl group (around 3.0-3.5 ppm) .

    • 13C NMR would reveal carbon signals corresponding to the carbonyl carbon of the carboxamide (typically around 170-175 ppm), aromatic carbons (120-140 ppm), and aliphatic carbons of the piperazine ring and methyl group (around 40-60 ppm) .

  • Infrared (IR) Spectroscopy:

    • Characteristic absorption bands would include those for the C=O stretch of the carboxamide (around 1650-1680 cm-1), S=O stretches of the sulfonyl group (typically around 1300-1350 cm-1 and 1140-1170 cm-1), and aromatic C=C stretches (around 1450-1600 cm-1) .

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry would confirm the molecular formula with an expected [M+H]+ ion at m/z 360.4 for C18H21N3O3S.

    • Fragmentation patterns could include loss of the phenylsulfonyl group or cleavage of the carboxamide moiety.

  • X-ray Crystallography:

    • If suitable crystals can be obtained, X-ray crystallography would provide definitive confirmation of the three-dimensional structure and spatial arrangement of the functional groups.

  • High-Performance Liquid Chromatography (HPLC):

    • HPLC analysis would be useful for assessing the purity of the compound and could be coupled with mass spectrometry (LC-MS) for additional structural confirmation.

Similar piperazine derivatives have been characterized using these techniques. For example, N-aryl carboxamides linked to heterocyclic rings have shown characteristic IR bands for the NH stretch (around 3310 cm-1) and C=O stretch (around 1710 cm-1) , which would be different for the N-methyl-N-phenyl-carboxamide in our compound of interest due to the absence of the NH proton.

Table 2: Expected Spectroscopic Characteristics of N-methyl-N-phenyl-4-(phenylsulfonyl)piperazine-1-carboxamide

Analytical TechniqueExpected Characteristic FeaturesSignificance
1H NMRSignals at 2.5-3.7 ppm (piperazine), 3.0-3.5 ppm (N-methyl), 7.0-8.0 ppm (aromatic)Confirms hydrogen environments
13C NMRSignals at 40-60 ppm (aliphatic), 120-140 ppm (aromatic), 170-175 ppm (carbonyl)Confirms carbon environments
IRBands at 1650-1680 cm-1 (C=O), 1300-1350 and 1140-1170 cm-1 (S=O)Identifies functional groups
MS[M+H]+ at m/z 360.4Confirms molecular formula
Elemental AnalysisC (60.15%), H (5.89%), N (11.69%), S (8.92%)Confirms empirical formula
PropertyValueReference
Chemical NameN-methyl-N-phenyl-4-(phenylsulfonyl)piperazine-1-carboxamide
CAS Number526190-60-3
Molecular FormulaC18H21N3O3S
Molecular Weight359.4 g/mol
Structural FeaturesPiperazine ring with phenylsulfonyl group at position 4 and N-methyl-N-phenyl-carboxamide at position 1
Physical StateSolid (presumed based on similar compounds)-
Potential ApplicationsResearch chemical, possible pharmaceutical intermediate, potential biological activity modulator, ,
Analytical MethodsNMR, IR, MS, HPLC, X-ray crystallography, elemental analysis, ,

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